
5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5’,5’‘-2H2]2’-deoxyadenosine monohydrate is a deoxyribonucleoside analog, specifically a deuterated form of 2’-deoxyadenosine. This compound is characterized by the presence of deuterium atoms at the 5’ and 5’’ positions, which can influence its chemical and biological properties. It is commonly used in scientific research to study nucleoside metabolism and the effects of deuterium substitution on biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5’,5’‘-2H2]2’-deoxyadenosine monohydrate typically involves the deuteration of 2’-deoxyadenosine. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .
Industrial Production Methods
Industrial production of [5’,5’‘-2H2]2’-deoxyadenosine monohydrate follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified through crystallization or chromatography techniques to achieve the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
[5’,5’‘-2H2]2’-deoxyadenosine monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized nucleoside derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, solvents like water or methanol, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [5’,5’‘-2H2]2’-deoxyadenosine monohydrate.
Aplicaciones Científicas De Investigación
[5’,5’‘-2H2]2’-deoxyadenosine monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside chemistry and the effects of deuterium substitution on chemical reactivity.
Biology: Employed in studies of nucleoside metabolism and the role of deuterium in biological systems.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of deuterated drugs and other deuterium-labeled compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of [5’,5’‘-2H2]2’-deoxyadenosine monohydrate involves its incorporation into nucleic acids, where it can affect DNA and RNA synthesis. The presence of deuterium atoms can influence the compound’s stability and interactions with enzymes involved in nucleoside metabolism. This can lead to altered biological effects, such as changes in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine monohydrate: The non-deuterated form of the compound.
2’-Deoxyguanosine monohydrate: Another deoxyribonucleoside with similar properties.
2’-Deoxycytidine monohydrate: A related nucleoside used in similar research applications
Uniqueness
The uniqueness of [5’,5’‘-2H2]2’-deoxyadenosine monohydrate lies in its deuterium substitution, which can enhance its stability and alter its biological activity. This makes it a valuable tool for studying the effects of deuterium in biological systems and for developing deuterium-labeled drugs with improved pharmacokinetic properties .
Propiedades
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJWHIMNXWKNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12319991.png)
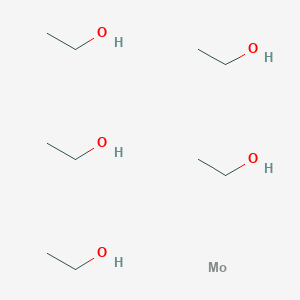
![[17-Acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B12320010.png)

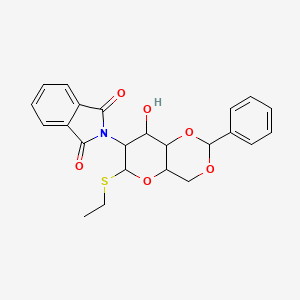
![3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;N-cyclohexylcyclohexanamine](/img/structure/B12320026.png)
![tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate;tert-butyl (5S,6S)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B12320034.png)
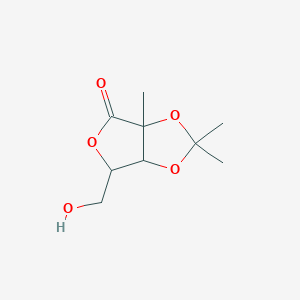
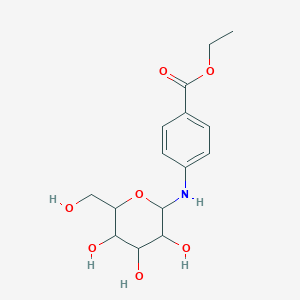
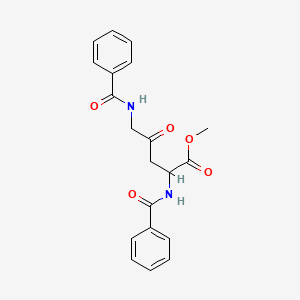
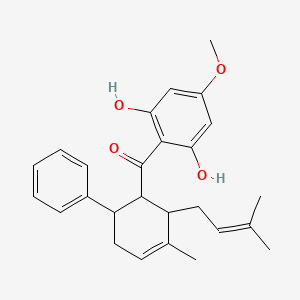
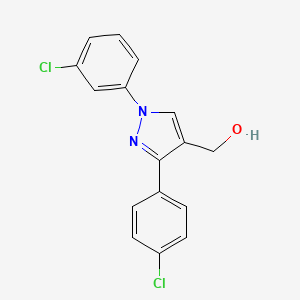

![3-[8,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12320094.png)
